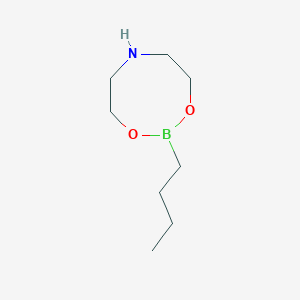
2-Butyl-1,3,6,2-dioxazaborocane
Übersicht
Beschreibung
Synthesis Analysis
New 1,3,6,2-dioxazaborocanes were synthesized by the reactions of aryl- or methylboronic acids with dialkanolamines .Molecular Structure Analysis
The molecular formula of 2-Butyl-1,3,6,2-dioxazaborocane is C8H18BNO2 . The compound has a molecular weight of 171.05 g/mol . The InChI string isInChI=1S/C8H18BNO2/c1-2-3-4-9-11-7-5-10-6-8-12-9/h10H,2-8H2,1H3 and the canonical SMILES string is B1(OCCNCCO1)CCCC . Physical And Chemical Properties Analysis
The compound has a molecular weight of 171.05 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has three rotatable bonds . The exact mass and monoisotopic mass of the compound are 171.1430590 g/mol . The topological polar surface area is 30.5 Ų . The compound has 12 heavy atoms .Wissenschaftliche Forschungsanwendungen
- Field : Organic Chemistry
- Application : MIDA boronates are used in organic synthesis with many applications including, but not limited to, masked boronic acids in total synthesis, catalysis, oxidation chemistry, or as C1 or C2 building blocks .
- Method : A conventional, sealed heating reactor was used as an alternative to a microwave reactor in the synthesis of a >20-member MIDA boronate library. The reaction times were 10 min and work-ups were minimal, saving on energy and solvent usage .
- Results : The method provided a cheaper, effective alternative to the earlier disclosed microwave-mediated route .
- Field : Organic Chemistry
- Application : A two-step synthesis of structurally diverse pyrrole-containing bicyclic systems is reported .
- Method : ortho-Nitro-haloarenes coupled with vinylic N-methyliminodiacetic acid (MIDA) boronates generate ortho-vinyl-nitroarenes, which undergo a “metal-free” nitrene insertion, resulting in a new pyrrole ring .
- Results : This method resulted in the creation of a new pyrrole ring .
Synthesis of MIDA Boronates
Synthesis of Pyrrole-Containing Bicyclic Systems
- Field : Organic Chemistry
- Application : This compound is a chemical reagent used in various organic synthesis reactions .
- Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out .
- Results : The outcomes obtained would also depend on the specific reaction .
- Field : Organic Chemistry
- Application : This compound is used as a reagent in the synthesis of various organic compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out .
- Results : The outcomes obtained would also depend on the specific reaction .
- Field : Organic Chemistry
- Application : This compound is a chemical reagent used in various organic synthesis reactions .
- Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out .
- Results : The outcomes obtained would also depend on the specific reaction .
6-butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane
2-Bromophenylboronic acid N-butyldiethanolamine ester
6-Butyl-2-(3-thienyl)-1,3,6,2-dioxazaborocane
Eigenschaften
IUPAC Name |
2-butyl-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BNO2/c1-2-3-4-9-11-7-5-10-6-8-12-9/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGBWTARQCUNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323796 | |
| Record name | 2-butyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-1,3,6,2-dioxazaborocane | |
CAS RN |
92527-13-4 | |
| Record name | 92527-13-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-butyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

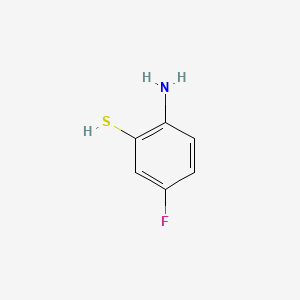
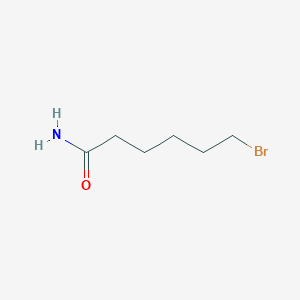
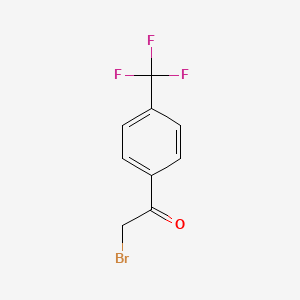
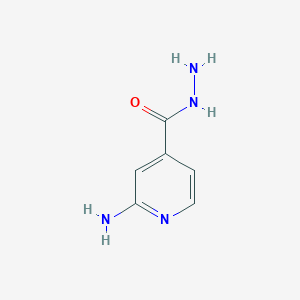
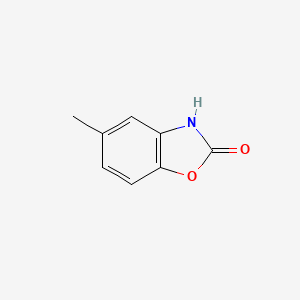
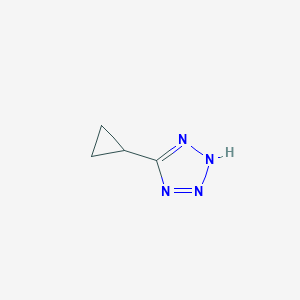
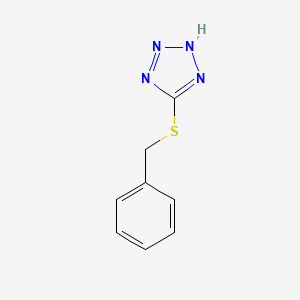
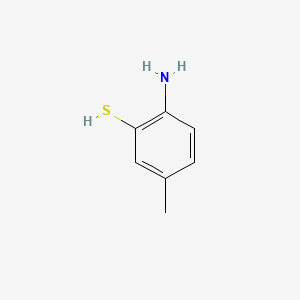
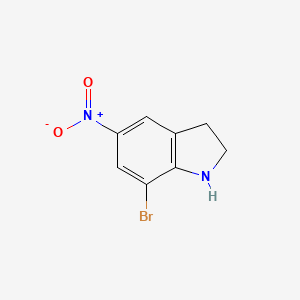
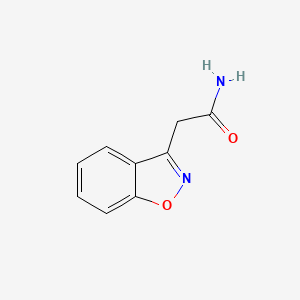

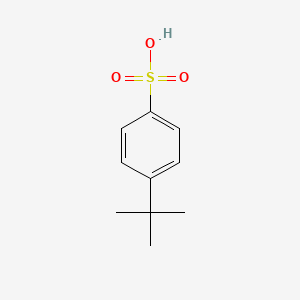
![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1267424.png)
![benzyl N-[amino(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B1267425.png)